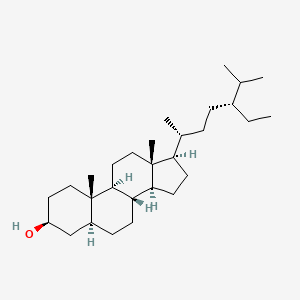

Sitostanol

描述

Historical Context of Plant Sterol and Stanol Research

The scientific journey into the world of plant-derived sterols and their impact on cholesterol levels began in the early 1950s. oup.comahajournals.org Initial research during this period established that plant sterols could indeed lower serum cholesterol in humans. ahajournals.orgwikipedia.org These early studies laid the groundwork for future investigations, although the effective doses were initially thought to be quite high, in the range of 5 to 10 grams per day. ahajournals.org From 1954 to 1982, phytosterols (B1254722) were even marketed as a pharmaceutical treatment for high cholesterol under the name Cytellin. wikipedia.org This early recognition of the cholesterol-lowering properties of plant sterols set the stage for more detailed research into their various forms and mechanisms of action.

The research landscape began to shift towards a more specific focus on saturated plant sterols, known as stanols. nih.gov A pivotal moment in this evolution was the realization that the lipid solubility of free stanols was limited, which initially cast doubt on their effectiveness. nih.govresearchgate.net This challenge was overcome by esterifying the stanols with fatty acids, a process that significantly increased their solubility in fat. nih.gov This innovation allowed for their incorporation into fat-containing foods like margarine. nih.govresearchgate.net A landmark development was the launch of a stanol ester-containing margarine in 1995, which was supported by a year-long study that demonstrated the long-term efficacy of plant stanol esters in lowering low-density lipoprotein (LDL) cholesterol. nih.govresearchgate.net This led to a surge in research on stanols, exploring their effectiveness in various food matrices and their comparative effects against unsaturated plant sterols. researchgate.net

Early Discoveries and Cholesterol-Lowering Observations

Sitostanol within the Broader Class of Phytosterols and Phytostanols

Phytosterols are a large family of steroid compounds similar to cholesterol that are found in plants. wikipedia.org This class is further divided into plant sterols, which have a double bond in the sterol ring, and plant stanols, which are saturated and lack this double bond. wikipedia.org this compound is a prominent member of the plant stanol subgroup. mdpi.com

This compound shares a fundamental structural framework with cholesterol and other plant sterols, characterized by a tetracyclic cyclopentanoperhydrophenanthrene ring system. ahajournals.orgresearchgate.net This core structure is essential for their biological function. Like cholesterol, this compound plays a role in the structure of cell membranes. kyforabio.com The primary difference between these compounds lies in the side chain attached to the steroid nucleus. researchgate.net

Interactive Data Table: Structural Comparison of Sterols

| Compound | Key Structural Feature |

|---|---|

| Cholesterol | Steroid nucleus with a specific side chain. |

| Sitosterol (B1666911) | Similar to cholesterol but with an additional ethyl group on the side chain. researchgate.net |

| This compound | A saturated version of sitosterol, lacking the double bond in the B-ring of the steroid nucleus. researchgate.netwikipedia.org |

The key structural difference between this compound and sitosterol is the saturation of the steroid ring. wikipedia.orgresearchgate.net Sitosterol has a double bond in its B-ring, whereas this compound is fully saturated, meaning this double bond is absent. researchgate.netwikipedia.org This seemingly minor structural variation has significant implications for how the body absorbs these compounds. The absorption of plant sterols is generally low, but stanols like this compound are absorbed to an even lesser extent than their unsaturated counterparts like sitosterol. ocl-journal.org Specifically, the absorption of this compound is reported to be minimal, at approximately 0.0441%. mdpi.com This difference in absorption is a key factor in their distinct biological effects. nih.gov

Structural Similarities to Cholesterol and Other Plant Sterols

Overview of Key Research Areas in this compound

Research on this compound has expanded beyond its initial discovery and is now focused on several key areas. A primary area of investigation is its mechanism of action in reducing cholesterol absorption. caymanchem.com Studies have shown that this compound competitively inhibits the absorption of cholesterol in the intestine. nih.govresearchgate.net

Another significant area of research is the comparative efficacy of this compound versus sitosterol. nih.gov While both are effective in lowering LDL cholesterol, research continues to explore the nuances of their effects. nih.gov Short-term studies suggest that they have similar efficacy in lowering LDL, with a key difference being their impact on plasma plant sterol levels; sitosterol intake tends to increase these levels, while this compound decreases them. nih.govresearchgate.net

The impact of the food matrix on the efficacy of this compound is also a subject of ongoing research. researchgate.net Studies have investigated how incorporating this compound into different food products, such as margarines, yogurts, and milk, affects its cholesterol-lowering properties. researchgate.netnih.gov Research has shown that liquid foods may have a different efficacy compared to solid foods in delivering the cholesterol-lowering benefits of plant stanols. nih.gov

Furthermore, there is emerging interest in the potential effects of this compound beyond cholesterol lowering, including its influence on inflammatory processes and immune modulation. nih.govnih.gov Some studies have suggested that this compound may have a role in modulating immune responses. nih.gov

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Cholesterol Absorption | This compound reduces cholesterol uptake in the intestine. caymanchem.com |

| Comparative Efficacy | Short-term studies show similar LDL-lowering effects for this compound and sitosterol esters. nih.govresearchgate.net |

| Food Matrix Effects | The food vehicle (e.g., margarine, yogurt) can influence the cholesterol-lowering efficacy of this compound. researchgate.net |

| Beyond Cholesterol | Emerging research is exploring the potential immune-modulating properties of this compound. nih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-HRJGVYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016169 | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-45-4 | |

| Record name | Sitostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5α)-stigmastan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Sitostanol

Modulation of Lipid Metabolism

The primary mechanism by which sitostanol modulates lipid metabolism is through the inhibition of intestinal cholesterol absorption. wikipedia.orgnih.govwikipedia.orguniprot.org This reduced absorption triggers a series of compensatory responses in the body's cholesterol homeostasis. nih.govwikipedia.orgnih.govnih.gov

Inhibition of Intestinal Cholesterol Absorption

This compound significantly inhibits the absorption of both dietary and biliary cholesterol in the small intestine. wikipedia.orgnih.govuniprot.orgnih.govwikipedia.orgwikipedia.orguniprot.orgaafp.orgrxlist.comresearchgate.netnih.govnih.gov This interference occurs through several proposed mechanisms.

One key way this compound inhibits cholesterol absorption is by interfering with the formation and composition of mixed micelles in the intestinal lumen. wikipedia.orgnih.govuniprot.org Mixed micelles, composed of bile acids, phospholipids, and digested lipids, are essential for solubilizing cholesterol and transporting it to the intestinal brush border membrane for absorption. researchgate.net this compound, being structurally similar to cholesterol but more hydrophobic, competes with cholesterol for incorporation into these micelles. researchgate.netnih.govresearchgate.net This competition reduces the amount of cholesterol that can be solubilized within the micelles, thereby limiting its availability for absorption by enterocytes. nih.govnih.govresearchgate.net Studies have shown that both sitosterol (B1666911) and this compound can decrease the micellar solubility of cholesterol, with this compound potentially being more effective in vivo. nih.gov This displacement of cholesterol from micellar binding is thought to be a significant factor in the diminished cholesterol absorption observed with this compound consumption. nih.gov

This compound also influences the activity of cholesterol transporters located in the intestinal epithelium. The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. uniprot.orgwikipedia.orgnih.govmdpi.com this compound can interfere with the function of NPC1L1, further reducing cholesterol absorption. nih.govresearchgate.netunl.edu While NPC1L1 transports both cholesterol and plant sterols like sitosterol, it transports sitosterol at lower rates than cholesterol. nih.gov

Interference with Micellar Solubilization of Cholesterol

Compensatory Hepatic Cholesterol Synthesis and Turnover

The reduced influx of dietary and biliary cholesterol into the body due to this compound's inhibitory effects leads to a decrease in the hepatic cholesterol pool. nih.govwikipedia.orgnih.govnih.gov This depletion triggers a compensatory mechanism in the liver to maintain cholesterol homeostasis. The liver responds by increasing endogenous cholesterol synthesis. nih.govwikipedia.orgnih.govfrontiersin.orgmdpi.com This compensatory increase in synthesis is mediated, in part, by the activation of the transcription factor sterol response element-binding protein 2 (SREBP-2), which upregulates the enzymes involved in cholesterol synthesis, such as HMG-CoA reductase, and also increases the expression of LDL receptors. mdpi.com While this compound effectively reduces cholesterol absorption, the extent of the resulting decrease in serum cholesterol can be limited by this compensatory increase in hepatic synthesis and turnover. ahajournals.org

Effects on Lipoprotein Metabolism

This compound's impact on intestinal cholesterol absorption and subsequent effects on hepatic cholesterol metabolism influence the levels and composition of lipoproteins in the bloodstream. wikipedia.orgwikipedia.orguniprot.orgnih.gov

A well-documented effect of this compound consumption is the reduction in low-density lipoprotein (LDL) cholesterol levels. wikipedia.orgthegoodscentscompany.comnih.govwikipedia.orguniprot.orgnih.govwikipedia.orgwikipedia.orgahajournals.org By inhibiting cholesterol absorption, this compound reduces the amount of cholesterol available for incorporation into lipoproteins, particularly LDL. nih.govaafp.org This leads to a decrease in the production and/or an increase in the clearance of LDL particles from the circulation. nih.govmdpi.com

Research findings consistently demonstrate that this compound can lower total and LDL cholesterol levels. webmd.comaafp.orgrxlist.comresearchgate.net For instance, studies have shown reductions in LDL cholesterol ranging from 6% to 20% with this compound consumption. webmd.comrxlist.com In hypercholesterolemic individuals, this compound ester margarine has been shown to significantly reduce serum total and LDL cholesterol. researchgate.netahajournals.org One study in postmenopausal women with coronary heart disease observed a 13% reduction in serum total cholesterol and a 20% reduction in LDL cholesterol with this compound ester margarine. ahajournals.org Another study in mildly hypercholesterolemic subjects reported a 14.1% reduction in LDL cholesterol with this compound ester margarine over one year. researchgate.net The magnitude of LDL cholesterol reduction can vary among individuals, and some individuals may exhibit a less pronounced response. webmd.comrxlist.com

Here is a summary of LDL cholesterol reduction observed in some studies:

| Study Population | This compound Form | Daily Dose (approx.) | LDL Cholesterol Reduction | Reference |

| Adults with high cholesterol | Various forms | Not specified | 6% to 20% | webmd.comrxlist.com |

| Postmenopausal women with coronary heart disease | This compound ester | 3 g | 20% | ahajournals.org |

| Mildly hypercholesterolemic subjects | This compound ester | 3 g | 14.1% | researchgate.net |

| Hypercholesterolemic non-insulin-dependent diabetic men | This compound ester | 3 g | 14% | nih.gov |

| Children and adults with familial hypercholesterolemia (on statins) | This compound | ~2 g | 15% to 33% | webmd.comrxlist.com |

It is important to note that while this compound effectively lowers LDL cholesterol, it generally does not have a statistically significant effect on HDL cholesterol or triglyceride levels. aafp.orgresearchgate.net

Impact on Total Cholesterol

Numerous studies have demonstrated that this compound consumption can lead to a reduction in serum total cholesterol levels. This effect is primarily attributed to the inhibition of cholesterol absorption in the intestine nih.govahajournals.orgnih.govplos.org. For instance, a study involving postmenopausal women with previous myocardial infarction showed that margarine containing this compound ester (3 g/d) lowered serum total cholesterol by 13% ahajournals.org. Another one-year, randomized, double-blind study in subjects with mild hypercholesterolemia found that margarine containing this compound ester (1.8 or 2.6 g/d) resulted in a mean one-year reduction in serum total cholesterol of 10.2% compared to a slight increase in the control group nih.gov. The cholesterol-lowering efficacy can vary depending on the individual and the form and dose of this compound consumed nih.gov.

Table 1: Impact of this compound on Serum Total Cholesterol

| Study Population | This compound Dose (g/d) | Product Form | Duration | Total Cholesterol Change (%) | Citation |

| Postmenopausal women with previous MI | 3 | Margarine (ester) | 7 weeks | -13 | ahajournals.org |

| Subjects with mild hypercholesterolemia | 1.8 or 2.6 | Margarine (ester) | 1 year | -10.2 | nih.gov |

| Hypercholesterolemic men | 1.7 | Phytosterol mixture | 30 days | Lower (P < 0.05 on day 30) | researchgate.net |

| Mildly hypercholesterolemic population | 1.8 or 2.6 | Margarine (ester) | 1 year | -10.2 | nih.gov |

| Hypercholesterolemic patients | 1.5 | Capsules (non-ester) | 4 weeks | -15 | food.gov.uk |

Influence on HDL-Cholesterol

Most studies indicate that this compound administration does not significantly affect high-density lipoprotein (HDL) cholesterol levels nih.govnih.govresearchgate.net. However, there is some evidence suggesting a potential for this compound to influence HDL cholesterol. One study reported an increase in HDL cholesterol levels in rats fed a dietary this compound mixture capes.gov.br. Another review mentioned that certain evidence exists for an HDL cholesterol-raising effect of this compound nih.gov. Conversely, a population-based study found positive associations between serum campesterol (B1663852) and sitosterol (other phytosterols) and HDL-cholesterol, but the associations for other phytosterols (B1254722), including this compound, were small and inconsistent mdpi.com. Therefore, the influence of this compound on HDL cholesterol remains an area with some conflicting findings, with the majority of human studies reporting no significant effect.

Immunomodulatory Activities

Modulation of Cytokine Production

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8, IL-12)

Table 2: Reported Effects of this compound/Phytosterols on Pro-inflammatory Cytokines

| Compound/Mixture Studied | Immune Cell Type/Model | Pro-inflammatory Cytokines Affected | Observed Effect | Citation |

| Beta-sitosterol (B1209924) | PBMCs from MS patients | TNF-α, IL-12 | Reduced | researchgate.net |

| This compound | Monocytes and macrophages (in vitro) | TLR4, MyD88, IRAK-1 (gene/protein) | Reduced | mdpi.com |

| Phytosterols | Splenocytes of ApoE−/− mice | IL-6, TNF-α | Reduced | frontiersin.org |

| Plant sterol food supp. | Macrophages, Intestinal cells (in vitro) | TNF-α, IL-6, IL-8 | Reduced | rsc.org |

Potential Enhancement of Anti-inflammatory Cytokines (e.g., IL-10)

Table 3: Reported Effects of this compound/Phytosterols on Anti-inflammatory Cytokines

| Compound/Mixture Studied | Immune Cell Type/Model | Anti-inflammatory Cytokine Affected | Observed Effect | Citation |

| Beta-sitosterol | PBMCs from healthy subjects | IL-10 | Increased | researchgate.net |

| This compound | PBMCs from asthma patients | IL-10 | Increased | plos.org |

Effects on Immune Cell Function

This compound has been shown to impact the function of various immune cells, including T cells and macrophages nih.govnih.gov.

Impact on T-Cell Proliferation and Phenotypes (Th1/Th2 Ratio)

In vitro and animal studies suggest that plant sterols and stanols, including this compound, can influence T-helper (Th) cell cytokine production, potentially shifting the Th1/Th2 balance nih.govplos.orgmdpi.com. This shift towards a Th1-type immune response may be beneficial in conditions characterized by a dominant Th2 response, such as asthma and allergies nih.govfrontiersin.org.

Studies using peripheral blood mononuclear cells (PBMCs) from asthma patients showed that this compound increased the production of the Th1 cytokines interferon-gamma (IFNγ) and interleukin-2 (B1167480) (IL-2) nih.govplos.org. Specifically, this compound increased IFNγ production by 6.5% and IL-2 production by 6.0% compared to cholesterol in PBMCs from asthma patients (p<0.01) nih.govplos.org. This effect was observed only in PBMCs from asthma patients and not in those from healthy controls nih.govplos.org. No significant changes were found in the production of Th2 cytokines IL-4 and IL-13 in these in vitro experiments nih.govplos.org.

This compound also appears to influence regulatory T cells (Tregs). In PBMCs from asthma patients, this compound tended to increase the number of Foxp3+ cells and significantly increased their activity, measured by IL-10 production, by 13.3% compared to controls (p<0.05) nih.govplos.org.

Table 1: Effects of this compound on Cytokine Production in PBMCs from Asthma Patients

| Cytokine | Change vs. Cholesterol | p-value |

| IFNγ | +6.5% | <0.01 |

| IL-2 | +6.0% | <0.01 |

| IL-4 | No significant change | - |

| IL-13 | No significant change | - |

| IL-10 (from Tregs) | +13.3% vs. Control | <0.05 |

*Data derived from in vitro studies on PBMCs from asthma patients nih.govplos.org.

Modulation of Macrophage Activity

This compound has been shown to modulate the activity of macrophages, which are key players in both immune responses and inflammation nih.govnih.gov. In vitro studies using isolated bone marrow-derived macrophages have indicated that this compound can reduce inflammation plos.orgnih.gov. One study suggested that this compound administration to bone marrow-derived macrophages reduced TNFα secretion mdpi.com. Another report indicated that beta-sitosterol, a closely related phytosterol, could modulate antioxidant enzyme response in RAW 264.7 macrophages researchgate.net.

Signaling Pathways Involved in Immunomodulation (e.g., NF-κB, IKKβ, TLR2)

Research suggests that Toll-like receptor 2 (TLR2) plays a role in the immunomodulatory effects of plant stanols and sterols, including this compound mdpi.comnih.govheartuk.org.uk. This compound has been shown to activate TLR2, which can induce IL-2 production in Th1 cells nih.govplos.org. This activation of TLR2 is considered essential for the this compound-induced Th1 shift observed in human peripheral blood mononuclear cells nih.govheartuk.org.uk.

While the search results mention NF-κB and IKKβ in the context of inflammatory signaling pathways and their inhibition by other compounds guidetopharmacology.orgrsc.orgresearchgate.netwikipedia.org, the provided information does not explicitly detail how this compound directly interacts with or modulates NF-κB or IKKβ signaling pathways in the context of immunomodulation based on the current search results. Some studies on related phytosterols like beta-sitosterol have shown effects on NF-κB activation rsc.org.

Anti-inflammatory Properties

This compound, as a plant stanol, is recognized for its potential anti-inflammatory properties typology.complos.orgnih.govguidetopharmacology.orgwikipedia.org.

Reduction of Inflammatory Markers

Studies have investigated the effect of this compound and plant stanol esters on various inflammatory markers. In vitro studies have shown that this compound can inhibit LPS-induced pro-inflammatory events in cell culture systems mdpi.commdpi.com. This inhibition has been linked to reductions in gene and protein expression of TLR4, MyD88, and IL-1 receptor associated kinase (IRAK)-1 mdpi.com. This suggests that this compound may potentially inhibit inflammatory responses mediated by oxidized low-density lipoprotein (ox-LDL), as TLR4 is a receptor for ox-LDL mdpi.com.

In a mouse model of liver inflammation, adding plant sterol/stanol esters to a high-fat diet reduced hepatic inflammation, indicated by reduced gene expression of inflammatory markers such as Cd68, Mcp-1, IL-1β, Tnf-α, and Icam plos.orgnih.gov. The expression of these inflammatory genes was significantly lowered in the plant sterol or stanol ester groups compared to the high-fat diet alone, returning to levels comparable to the control group plos.org.

In human studies, the effects of plant stanol consumption on inflammatory markers have been inconsistent ocl-journal.orgnih.gov. Some studies have reported reductions in serum levels of TNF-α in healthy subjects and patients with inflammatory disorders, but these findings have not been consistently observed mdpi.com. A population-based study found no significant association between serum levels of various phytosterols, including this compound, and inflammatory markers such as CRP, IL-6, and TNF-α after adjusting for confounding factors nih.gov.

Table 2: Effect of Plant Sterol/Stanol Esters on Hepatic Inflammatory Gene Expression in Mice Fed a High-Fat Diet

| Inflammatory Marker | Change vs. High-Fat Diet |

| Cd68 | Reduced |

| Mcp-1 | Reduced |

| IL-1β | Reduced |

| Tnf-α | Reduced |

| Icam | Reduced |

*Data derived from a mouse model of liver inflammation plos.org.

Role in Specific Inflammatory Conditions (e.g., Colitis, Asthmatic Inflammation)

Studies suggest that this compound may play a role in modulating inflammatory responses in specific conditions. Research indicates that plant stanols, including this compound, may have anti-inflammatory and immunomodulatory effects. nih.gov

In the context of colitis, both β-sitosterol and stigmasterol (B192456) have demonstrated anti-colitic benefits in mouse models of chemically-induced colitis. This effect is partly attributed to the suppression of NF-κB activation. nih.gov While the search results primarily discuss β-sitosterol and stigmasterol in relation to colitis, the close structural similarity between this compound and these compounds suggests potential for similar effects, although specific research on this compound's role in colitis was not prominently found in the provided snippets.

Regarding asthmatic inflammation, an in vitro study using peripheral blood mononuclear cells (PBMCs) from asthma patients showed that this compound increased the production of Th1 cytokines, specifically IL-2 and IFNγ. plos.org This Th1 shift was observed specifically in cells from asthma patients and not in healthy controls. plos.org this compound also significantly increased IL-10 production in PBMCs from asthma patients. plos.org These findings suggest a possible mechanism by which this compound could help ameliorate asthmatic symptoms by influencing the balance of T-helper cell responses. plos.org

Potential Independent Mechanisms from Cholesterol Lowering

While the primary recognized mechanism of plant stanols is the inhibition of intestinal cholesterol absorption, leading to lower plasma cholesterol levels, there is evidence suggesting that this compound may also exert effects independent of this action. nih.gov

An in vitro study indicated that this compound administration to bone marrow-derived macrophages reduced TNFα secretion without altering Lxr expression. nih.gov This suggests that plant stanols might shift macrophages towards a less pro-inflammatory state, independent of LXR activation and the lipid metabolism status of other cell types like hepatocytes. nih.gov

Further studies have suggested that increased plant stanol consumption can shift T-cells towards a Th1 profile in asthma patients, a process potentially mediated by TLR2 activation. nih.gov This immunomodulatory effect appears to be distinct from their cholesterol-lowering properties. nih.gov

Anti-oxidative Mechanisms

This compound and other phytosterols have been investigated for their potential anti-oxidative properties. nih.gov

Reduction of Oxidative Stress Markers

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Phytosterols, including β-sitosterol and stigmasterol, have been shown to reduce levels of lipid peroxidation products, which are markers of oxidative stress and cell damage. nih.gov Specifically, β-sitosterol has been reported to decrease levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov While direct evidence for this compound's effect on specific oxidative stress markers like TBARS or malondialdehyde (MDA) was not explicitly detailed for this compound in the provided search results, the general anti-oxidative properties of phytosterols suggest a potential for this compound to also contribute to the reduction of these markers.

Upregulation of Antioxidant Enzymes (e.g., SOD, GPx4b)

Antioxidant enzymes play a crucial role in the defense against oxidative stress. xiahepublishing.com Investigations have shown that various phytosterols can activate multiple antioxidant enzymes, including Catalase (CAT), Superoxide (B77818) Dismutase (SOD), and Glutathione Peroxidase (GPx). nih.gov

SOD is an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, serving as a primary defense against ROS. mdpi.com GPx is another key enzyme in the antioxidant defense system, reducing hydrogen peroxide and lipid hydroperoxides. mdpi.com While the search results confirm that phytosterols can upregulate these enzymes, specific data tables detailing the effect of this compound on the activity or expression levels of SOD and GPx4b were not found within the provided snippets. However, the general mechanism of phytosterols in enhancing antioxidant enzyme activity suggests that this compound may also contribute to this effect.

Anti-cancer Properties

Emerging evidence suggests that plant sterols, including β-sitosterol, may have beneficial effects against the development of various types of cancers. ocl-journal.org Research has also explored the potential anti-cancer properties of this compound. nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancer cells. nih.gov Deregulation of apoptosis is a hallmark of cancer, and agents that can induce apoptosis in cancer cells are considered valuable therapeutic candidates. nih.gov

Studies have indicated that β-sitosterol can promote the elimination of cancer cells through apoptosis. nih.gov It appears to enhance both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways and regulate related signaling pathways. nih.gov β-Sitosterol has been shown to promote the posttranslational activation of caspases (caspase 3/7/8/9), upregulate proapoptotic proteins, and downregulate antiapoptotic proteins of the BCL-2 family. nih.gov It can also block the inhibitory effect of IAPs on caspases and increase the expression of death receptors. nih.gov

While much of the research on phytosterol-induced apoptosis focuses on β-sitosterol, its close structural relative, this compound, is also being investigated for similar properties. The provided search results mention that β-sitostanol's antitumor activity has been less studied compared to β-sitosterol. nih.gov However, the general understanding of phytosterols' anti-cancer potential suggests that this compound may share some of these pro-apoptotic mechanisms.

Inhibition of Cell Proliferation

Based on the provided search results, detailed mechanisms by which this compound specifically inhibits cancer cell proliferation are not extensively described. Much of the research on phytosterols and cell proliferation focuses on beta-sitosterol, a related compound, which has been shown to inhibit the growth of various cancer cell lines through diverse signaling pathways.

Modulation of Cell Cycle Arrest

The provided literature primarily discusses the modulation of cell cycle arrest by beta-sitosterol, not this compound specifically. Studies on beta-sitosterol indicate its ability to induce cell cycle arrest in cancer cells at different phases, such as G0/G1 and G2/M, often linked to the regulation of cyclins and cyclin-dependent kinases (CDKs).

Anti-metastatic and Anti-invasive Effects

Information specifically detailing the anti-metastatic and anti-invasive effects of this compound in cancer is limited in the provided search results. Research on related phytosterols, such as beta-sitosterol, suggests potential effects on pathways involved in cell migration and invasion.

Regulation of Oxidative Stress in Cancer

The provided search results predominantly discuss the role of beta-sitosterol in regulating oxidative stress in cancer, highlighting its antioxidant properties and potential to modulate reactive oxygen species (ROS) levels. Specific mechanisms for this compound in this context are not clearly elucidated in the provided sources.

Chemosensitizing Effects

Based on the provided search results, studies investigating the chemosensitizing effects of dietary plant sterols, including beta-sitostanol (this compound), have indicated no effects on the function of MRP1, a protein involved in multidrug resistance. nih.gov This suggests that this compound may not exert chemosensitizing effects through this specific mechanism, although other potential mechanisms have not been detailed in the provided sources.

Role in Specific Cancer Types (e.g., Liver, Cervical, Colon, Stomach, Breast, Prostate, Lung, Ovarian)

Research into the effects of dietary plant sterols and stanols on cancer risk has sometimes included this compound as part of broader investigations into these compound classes. However, findings specifically attributed to this compound are scarce.

In the context of colorectal cancer, one case-control study investigating the association between dietary phytosterol intake and colorectal cancer risk in a Chinese population found no statistically significant association between beta-sitostanol intake and the risk of colorectal cancer cambridge.orgnih.govcapes.gov.brcambridge.org. This study, which included 1802 colorectal cancer cases and 1813 controls, assessed the intake of various phytosterols, including beta-sitostanol cambridge.orgnih.govcapes.gov.brcambridge.org.

The limited data available suggest that while beta-sitosterol has been the subject of numerous preclinical studies demonstrating potential anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models, comparable dedicated research on this compound's specific impact on these cancer types is not well-documented in the provided information. Further research is needed to fully understand any potential role this compound may play in the context of these specific cancers.

Biochemical Pathways and Molecular Interactions of Sitostanol

Biosynthesis and Metabolic Precursors

The biosynthesis of sitostanol in plants is intricately linked to the broader pathways of phytosterol synthesis. While animals and fungi primarily synthesize sterols via the lanosterol (B1674476) pathway, plants predominantly utilize the cycloartenol (B190886) pathway.

Origin from Cycloartenol and Lanosterol Pathways

The divergence in sterol biosynthesis between plants and other eukaryotes begins with the cyclization of 2,3-oxidosqualene, a common precursor. In plants, this cyclization is catalyzed by cycloartenol synthase (CAS), leading to the formation of cycloartenol. In contrast, lanosterol synthase (LAS) in animals and fungi produces lanosterol oup.complos.orgoup.compnas.org. The cycloartenol pathway is considered the mandatory biosynthetic route to sterols in plants plos.orgoup.comfrontiersin.org.

However, recent research indicates that plants also possess the genetic capability for the lanosterol pathway. Studies have identified lanosterol synthase encoding sequences (LAS1) in various plant species, in addition to CAS1 plos.orgfrontiersin.org. While the contribution of the lanosterol pathway to the production of 24-alkyl-Δ5-sterols, such as sitosterol (B1666911) and its saturated derivative this compound, might be marginal in some plants like Arabidopsis thaliana, its presence suggests a potential dual pathway for sterol backbone formation oup.complos.orgoup.compnas.orgfrontiersin.orgmdpi.com. The conversion of cycloartenol to downstream phytosterols (B1254722) involves several enzymatic steps, including the action of cyclopropyl (B3062369) isomerase (CPI) which isomerizes cycloeucalenol, an intermediate in the cycloartenol pathway, into obtusifoliol, a tetracyclic 4α-methyl sterol plos.org. This process ultimately leads to the synthesis of various phytosterols, including sitosterol, the precursor to this compound.

Enzymatic Conversions (e.g., Desaturases, De-ethylases)

The biosynthesis of this compound from its precursor, sitosterol, involves the reduction of the double bond in the sterol ring structure. While specific enzymes directly catalyzing the saturation of sitosterol to this compound in plants are not explicitly detailed in the provided results, the broader context of plant sterol metabolism and enzymatic modifications of related compounds offers insights.

Sterol methyltransferases (SMTs), specifically SMT1 and SMT2, play a crucial role in introducing methyl or ethyl groups at the C24 position of the sterol side chain, which is essential for the structural diversity of phytosterols like campesterol (B1663852) and sitosterol mdpi.com. SMT1 catalyzes the initial methylation, while SMT2 is involved in secondary methylation, leading to the C24-ethyl sterols like sitosterol mdpi.com.

Enzymes such as sterol-5(6)-desaturase (C5-DES) and sterol-24-de-ethylase (C24DET) have been identified in the metabolism of phytosterols in other organisms, such as the ciliate Tetrahymena. These enzymes demonstrate the types of modifications that can occur to the sterol structure, including desaturation and de-ethylation nih.govresearchgate.net. Although these specific enzymes are described in a different biological context, they highlight the enzymatic capabilities for modifying sterol structures.

Furthermore, sterol C-22 desaturases are known to convert sitosterol to stigmasterol (B192456) by introducing a double bond at the C22 position frontiersin.org. This demonstrates enzymatic activity that modifies the side chain of sitosterol, a molecule structurally very similar to this compound. While this reaction leads to a desaturated product, it underscores the presence of enzymes capable of acting on the sitosterol structure. The saturation of the Δ5 double bond in sitosterol to form this compound is a key step, and while the specific plant enzyme responsible is not detailed in the provided text, it is a reduction reaction distinct from the desaturation reactions mentioned.

Intracellular Signaling Pathways

This compound and other plant stanols have been shown to influence various intracellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

Interactions with Nuclear Receptors (e.g., LXR)

Plant stanols, including this compound, are known to modulate lipid metabolism through interactions with diverse signaling pathways, notably involving Liver X Receptors (LXRs) mdpi.com. LXRs (LXRα and LXRβ) are nuclear receptors that function as oxysterol sensors and are key regulators of cholesterol and lipid metabolism frontiersin.orgmdpi.comfrontiersin.orgpnas.org. They form obligate heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements (LXREs) in the promoters of target genes mdpi.comfrontiersin.orgpnas.org.

Studies have shown that treatment with phytosterols, including this compound, can increase the expression of LXR target genes in intestinal cells mdpi.comfrontiersin.org. This suggests that this compound or its metabolites may act as ligands for LXRs, thereby influencing cholesterol metabolism mdpi.com. For instance, treatment with this compound significantly increased the expression of ATP-binding cassette transporters ABCA1, ABCG1, ABCG5, and ABCG8 in HepG2 cells mdpi.com. These transporters are downstream targets of LXR activation and play crucial roles in cholesterol efflux and transport mdpi.comnih.gov. This indicates that this compound can activate LXR-mediated pathways involved in regulating cellular cholesterol homeostasis.

Modulation of SREBP Pathways

This compound and other plant stanols have been reported to inhibit Sterol Regulatory Element-Binding Protein (SREBP) pathways mdpi.com. SREBPs are a family of transcription factors that are master regulators of intracellular lipid homeostasis, controlling the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, and triglycerides frontiersin.orgnih.govresearchgate.netplos.org.

Cellular cholesterol levels tightly regulate the activity of SREBPs and LXRs in a coordinated manner: SREBPs are activated when cholesterol levels are low to promote lipid synthesis and uptake, while LXRs are activated by elevated cholesterol levels to facilitate cholesterol efflux and excretion frontiersin.org. SREBPs are synthesized as inactive precursors anchored in the endoplasmic reticulum membrane. Upon cellular demand for lipids, these precursors are transported to the Golgi apparatus and undergo sequential proteolytic cleavage by Site-1 and Site-2 proteases, releasing the mature, active N-terminal domain. This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, thereby activating their transcription nih.govplos.org.

The ability of plant stanols to inhibit SREBP pathways suggests a mechanism by which they can influence lipid metabolism. By potentially interfering with the activation or activity of SREBPs, this compound could reduce the transcription of genes involved in cholesterol and fatty acid synthesis, contributing to altered lipid profiles. This modulation of SREBP pathways is intertwined with LXR activation, as both systems respond to cellular sterol status to maintain metabolic balance frontiersin.org.

Impact on Protein Kinase C (PKC) and Sphingomyelin (B164518) Cycle

Research on related phytosterols, particularly beta-sitosterol (B1209924), provides insights into potential interactions of this compound with Protein Kinase C (PKC) and the sphingomyelin cycle. The sphingomyelin cycle is a signaling pathway involving the hydrolysis of sphingomyelin by sphingomyelinases to generate ceramide, a lipid messenger molecule involved in various cellular processes, including growth arrest, differentiation, and apoptosis jci.orgacs.org.

Studies have suggested that the tumor growth inhibitory effects of beta-sitosterol may be related to its influence on PKC and the sphingomyelin cycle nih.govmdpi.com. Beta-sitosterol has been shown to activate the sphingolipid cycle, potentially affecting cell growth and apoptosis via the production of ceramide nih.govmdpi.com. In HT-29 human colon cancer cells, beta-sitosterol supplementation increased ceramide production, and the activation of the sphingomyelin cycle was proposed to play a role in the observed growth inhibition nih.gov. While phospholipase C is a key enzyme in the PKC pathway, beta-sitosterol supplementation did not affect its activity in this specific study nih.gov.

However, research directly investigating the impact of this compound (along with campesterol and beta-sitosterol) on PKC activity in human Jurkat T cells indicated that these plant sterols did not affect PKC activity enhanced by PMA+IoM researchgate.net. This suggests that the observed suppression of IL-2 production by these plant sterols in that study was likely mediated through mechanisms independent of PKC inhibition researchgate.net.

Despite the finding regarding PKC activity in Jurkat cells, the evidence from beta-sitosterol studies suggests a potential link between phytosterols and the sphingomyelin cycle, where increased ceramide production could mediate downstream cellular effects. Ceramide accumulation resulting from sphingomyelin hydrolysis can interfere with processes like apoB secretion jci.org. Further research is needed to fully elucidate the specific impact of this compound on PKC signaling and the sphingomyelin cycle.

Regulation of PI3K/Akt Signaling

Research suggests that this compound can influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for various cellular functions, including cell growth, proliferation, and survival eg.net. Studies have indicated that this compound may impede the viability of certain cells through the regulation of the PI3K/Akt/mTOR pathway nih.gov. Specifically, this compound has been shown to reduce the phosphorylation levels of Akt nih.gov. The PI3K/Akt pathway is often hyperactive in various diseases, and its modulation by compounds like this compound is an area of scientific interest uib.no.

Influence on HIF-1α/mTOR Pathway

This compound's influence may extend to the Hypoxia-Inducible Factor-1 alpha (HIF-1α)/mechanistic Target of Rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, and it interacts with HIF-1α, which is involved in cellular responses to low oxygen conditions (hypoxia) mdpi.comresearchgate.net. Some studies suggest that compounds structurally related to this compound, such as beta-sitosterol, can influence the PI3K/Akt/mTOR pathway, which in turn can affect HIF-1α unar.ac.idresearchgate.net. The interplay between HIF-1α and mTOR can create a feedback loop that promotes certain cellular processes mdpi.com.

Effects on Caspase Activation and Bcl-2 Family Proteins

This compound and related phytosterols have been studied for their effects on apoptosis (programmed cell death), which is often mediated by the activation of caspases and the regulation of Bcl-2 family proteins mdpi.com. The Bcl-2 protein family includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members, and the balance between them is critical in determining cell fate ebi.ac.ukfree.fr. Research on beta-sitosterol, a closely related compound, has shown it can induce apoptosis through mechanisms involving the activation of caspase-3 and modulation of the Bax/Bcl-2 ratio nih.govabcam.comhelsinki.fi. Beta-sitosterol has been associated with the down-regulation of Bcl-2 and the degradation of poly-(ADP-ribose) polymerase (PARP), a substrate of caspases nih.gov. While direct studies focusing solely on this compound's effects on these specific proteins are less extensive in the provided results, the close structural and functional relationship with beta-sitosterol suggests potential similar mechanisms.

Involvement of cAMP Modulation

This compound has been investigated for its potential immunomodulatory effects, which may involve the modulation of cyclic AMP (cAMP) levels. cAMP is a second messenger involved in various cellular signaling pathways, including those in immune cells biorxiv.org. Studies on human Jurkat T cells have shown that this compound, along with other plant sterols like campesterol and beta-sitosterol, can suppress mitogen-induced interleukin-2 (B1167480) (IL-2) production nih.govresearchgate.net. This suppression was not mediated through protein kinase C (PKC) inhibition but possibly through cAMP modulation or a calcium/calcineurin-independent pathway nih.gov. Intracellular cAMP levels were significantly reduced by a mitogen stimulus, and the presence of plant sterols behaved similarly to an IL-2 inhibitor in preventing this reduction nih.gov.

Enterohepatic Circulation and Fecal Excretion

The enterohepatic circulation is a process where substances are absorbed in the intestine, transported to the liver, secreted into bile, and then re-released into the intestine toxmsdt.com. Fecal excretion is a primary route for the elimination of unabsorbed substances and those secreted in bile toxmsdt.com. This compound is known to inhibit the absorption of cholesterol from the diet in the intestine wikipedia.orgthegoodscentscompany.comahajournals.org. This leads to an increased fecal excretion of cholesterol ahajournals.org.

This compound itself is poorly absorbed in the intestine compared to cholesterol researchgate.net. Due to its low absorption, this compound is often used as a non-absorbable marker in studies to measure intestinal absorption and fecal excretion of other sterols, including cholesterol researchgate.netjci.orgresearchgate.net. This property makes this compound a valuable tool in research investigating sterol metabolism and balance in the body researchgate.netresearchgate.net. The increased fecal output of cholesterol and plant sterols after this compound administration has been observed in studies researchgate.net.

Analytical Methodologies for Sitostanol Quantification

Chromatographic Techniques

Chromatographic methods are essential for resolving sitostanol from other components in a sample matrix. The choice of chromatographic technique and detection method depends on factors such as the sample type, the required sensitivity, and the form of this compound being analyzed (free or esterified).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the characterization and quantification of this compound, particularly its oxidation products. It is frequently used for identifying unknown phytosterol peaks and confirming the identification and purity of identified phytosterols (B1254722). researchgate.net, aocs.org Electron ionization (EI) in positive mode, typically at 70 eV, is a common ionization method, yielding molecular ions and characteristic fragment ions useful for identification. aocs.org GC-MS has been employed to monitor the formation of sterol oxides of both saturated and unsaturated phytosterols. researchgate.net, nih.gov For quantification, single ion monitoring (SIM) mode is often used. nih.gov While GC-MS is effective, it typically requires derivatization of this compound to increase its volatility. researchgate.net, usask.ca A new GC-MS method has been developed and tested for the characterization and quantification of this compound oxides formed in bulk and in complex matrices like purified rapeseed oil and tripalmitin, demonstrating its utility for analyzing low amounts of these compounds. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a common method for the analysis of phytosterols, including this compound, offering good accuracy and precision. nih.gov It is often used for quantification, sometimes in conjunction with GC-MS for identification. nih.gov Phytosterol peaks are identified by comparing their retention times to those of pure standards. aocs.org GC-FID methods typically involve a split injection, with injector temperatures ranging from 250°C to 300°C, and a detector temperature set between 280°C and 325°C. aocs.org Various capillary columns, such as those with 95% dimethyl, 5% diphenyl-polysiloxane stationary phases, can achieve baseline separation of sterol/stanol peaks, although some overlap may occur. aocs.org Compared to GC-MS, GC-FID may face challenges with coelution of non-oxidized and oxidized sterols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)

LC-MS, including high-resolution mass spectrometry (HRMS), offers an alternative to GC-based methods, often eliminating the need for derivatization, which simplifies the analytical approach. researchgate.net, usask.ca LC-MS is operated at milder temperatures compared to GC, preserving the integrity of thermally labile compounds. usask.ca Atmospheric pressure chemical ionization (APCI) is a widely used ionization technique for sterol analysis by LC-MS, as it can ionize intact sterols at atmospheric pressure. core.ac.uk, researchgate.net This allows for more rapid sample preparation. researchgate.net Intense fragment ions, such as m/z 399 for this compound, corresponding to the loss of water ([M+H-H2O]+), are characteristic in APCI-MS. core.ac.uk LC-MS/MS using a triple quadrupole mass spectrometer and selected reaction monitoring (SRM) can provide enhanced selectivity and sensitivity. researchgate.net Reversed-phase chromatography can be used to shorten analysis time in LC-MS methods. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV detection, can be used for the analysis of this compound. rasayanjournal.co.in However, due to the lack of a strong chromophore in this compound, UV detection typically requires wavelengths below 210 nm. thermoscientific.com A validated HPLC method for the quantification of β-sitosterol (a closely related compound) utilized a reversed-phase C18 column with isocratic elution of methanol (B129727) and acetonitrile (B52724) and UV detection at 202 nm. rasayanjournal.co.in This method demonstrated good linearity, precision, and accuracy. rasayanjournal.co.in While HPLC-UV methods exist, mass spectrometry detection is often preferred for the analysis of sterol oxidation products due to its selectivity for co-eluting compounds. nih.gov

Sample Preparation and Derivatization Methods

Sample preparation is a critical initial step in this compound analysis, aiming to isolate the sterol fraction and convert conjugated or esterified forms into free this compound for analysis. aocs.org The specific preparation steps depend on the sample matrix. For samples containing free sterols and sterol esters, such as refined oils, alkaline hydrolysis (saponification) followed by extraction of the unsaponifiable material is often sufficient. aocs.org In more complex matrices like cereal products, where phytosterols might be trapped or bonded differently, acid hydrolysis prior to saponification may be necessary. aocs.org Lipid extraction can be a required first step for samples with low this compound concentrations, such as blood serum, to concentrate the analyte. aocs.org Solid-phase extraction (SPE) using various sorbents like silica, C18, or aminopropyl cartridges can be employed for further purification of the sterol fraction from polar lipids. aocs.org

For GC analysis, derivatization is typically required to improve the volatility, peak shape, and response factors of this compound. aocs.org Silylation, commonly forming trimethylsilyl (B98337) (TMS) ethers, is the prevalent derivatization method. aocs.org Acetylation with acetic anhydride (B1165640) was used in the past but is less common now. aocs.org The internal standard is usually added before hydrolysis to ensure it undergoes the same extraction conditions as the sample analytes. aocs.org Common internal standards for phytosterol quantification include 5α-cholestane and dihydrocholesterol (B116495). aocs.org While derivatization is standard for GC, LC-MS methods can often analyze underivatized this compound. researchgate.net, usask.ca

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

Method validation is crucial to ensure the reliability and consistency of analytical results for this compound quantification. wjarr.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.com

Linearity refers to the method's ability to produce results directly proportional to the analyte concentration within a defined range. chromatographyonline.com It is typically assessed by analyzing a series of standards at different concentration levels and determining the correlation coefficient (R²) of the calibration curve. oup.com An R² value of 0.9985 has been reported for β-sitosterol analysis by GC/FID, indicating good linearity. oup.com

Accuracy assesses how close the measured values are to the true concentration. rasayanjournal.co.in It can be determined by analyzing spiked samples with known amounts of analyte or by comparison to certified reference materials. europa.eu, researchgate.net Spiked recoveries between 95.0% and 100.3% have been reported for β-sitosterol analysis. oup.com Accuracy ranging from 93.51% to 101.77% has been observed for this compound in cell samples analyzed by LC-MS. researchgate.net

Precision indicates the agreement among individual measurements of the same homogeneous sample under specified conditions. rasayanjournal.co.in, europa.eu It includes within-day (intraday) and between-day (interday) variability, often expressed as relative standard deviation (RSD) or coefficient of variation (CV). rasayanjournal.co.in, europa.eu Within-day precision of less than 3.26% RSD and retention time and peak area repeatability within 0.03% and 1.08% RSD, respectively, have been reported for β-sitosterol analysis. oup.com For this compound analysis by LC-MS, within- and between-day precision of less than 7% has been reported. researchgate.net

LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. europa.eu, chromatographyonline.com LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. europa.eu, chromatographyonline.com These limits can be determined using approaches such as signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. europa.eu, chromatographyonline.com Reported LOD and LOQ values for β-sitosterol analysis by GC/FID are 0.36 mg/100 g and 1.20 mg/100 g, respectively. oup.com For this compound and sitosterol (B1666911) analysis by LC-MS, the lowest limit of quantification (LLOQ) was reported as 0.225 microM. researchgate.net

Here is a summary of method validation parameters reported for the analysis of this compound and related sterols:

| Parameter | Analyte(s) | Method | Matrix | Values Reported | Source |

| Linearity (R²) | β-Sitosterol | HPLC | Supplements | 0.99901 | rasayanjournal.co.in |

| Linearity (R²) | β-Sitosterol | GC/FID | Oils | 0.9985 | oup.com |

| Linearity (R²) | Sitosterol, this compound, Cholesterol | LC-MS | Cell samples | Linear ranges: 0.225-7.2 µM (Sitosterol, this compound), 0.45-9.0 µM (Cholesterol) | researchgate.net |

| Accuracy | β-Sitosterol | HPLC | Supplements | High accuracy reported | rasayanjournal.co.in |

| Accuracy (Recovery) | β-Sitosterol | GC/FID | Oils | 95.0% to 100.3% | oup.com |

| Accuracy | Sitosterol, this compound, Cholesterol | LC-MS | Cell samples | 93.51% to 101.77% | researchgate.net |

| Precision | β-Sitosterol | HPLC | Supplements | High precision reported | rasayanjournal.co.in |

| Precision (Intraday RSD) | β-Sitosterol | GC/FID | Oils | < 3.26% | oup.com |

| Precision (Repeatability RSD) | β-Sitosterol | GC/FID | Oils | RT: < 0.03%, Peak Area: < 1.08% | oup.com |

| Precision (Within- & Between-day) | Sitosterol, this compound, Cholesterol | LC-MS | Cell samples | < 7% | researchgate.net |

| LOD | β-Sitosterol | HPLC | Supplements | 2.92 µg/mL | rasayanjournal.co.in |

| LOD | β-Sitosterol | GC/FID | Oils | 0.36 mg/100 g | oup.com |

| LOQ | β-Sitosterol | HPLC | Supplements | 8.84 µg/mL | rasayanjournal.co.in |

| LOQ | β-Sitosterol | GC/FID | Oils | 1.20 mg/100 g | oup.com |

| LLOQ | Sitosterol, this compound | LC-MS | Cell samples | 0.225 µM | researchgate.net |

| LLOQ | Cholesterol | LC-MS | Cell samples | 0.45 µM | researchgate.net |

Application in Biological Samples (e.g., Serum, Liver, Bile, Feces, Cell Cultures)

The quantification of this compound in biological matrices such as serum, liver, bile, feces, and cell cultures is crucial for understanding its absorption, metabolism, distribution, and excretion, as well as its physiological effects. Various analytical methodologies have been developed and applied for this purpose, primarily relying on chromatographic techniques coupled with sensitive detection methods.

Analytical Methodologies

Gas-liquid chromatography (GLC), also known as gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), has historically been a common method for analyzing phytosterols, including this compound, in biological samples. aocs.org Sample preparation for GC typically involves saponification to hydrolyze steryl esters, extraction, and derivatization (e.g., silylation to form trimethylsilyl (TMS) ethers or acetylation) to increase volatility and improve chromatographic separation. aocs.org Internal standards such as 5α-cholestane or dihydrocholesterol (5α-cholestan-3β-ol) are commonly used for quantification in GC methods. aocs.org While GC-FID is widely used, measuring low concentrations of plant stanols like this compound can be challenging due to potential co-eluting compounds. nih.gov GC-MS offers improved identification and quantification through selected ion monitoring (SIM) and can confirm peak identity. aocs.org

Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-MS/MS, has gained prominence due to its high sensitivity, specificity, and often simpler sample preparation compared to GC, as it may not require derivatization. nih.govusask.ca Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for sterol analysis. nih.govusask.caresearchgate.netcore.ac.uk APCI is often favored for lipophilic compounds like sterols, commonly forming the fragment ion [M+H-H2O]+. core.ac.ukresearchgate.net LC-MS/MS, utilizing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), enhances selectivity and sensitivity, allowing for the simultaneous identification and quantification of multiple sterols and stanols in complex biological matrices. nih.govresearchgate.netacs.orgnih.govnih.gov

For fecal samples, methods often involve homogenization, extraction, and subsequent analysis by GC or LC-MS. acs.orgnih.govnih.govlipidmaps.orgresearchgate.net this compound can be used as a fecal flow and recovery marker in these analyses. nih.gov LC-MS/HRMS (high-resolution mass spectrometry) methods have been developed for the quantification of sterols and their 5α/β-stanols in human fecal samples, involving extraction and derivatization to N,N-dimethylglycine esters. acs.orgnih.gov

In cell culture studies, LC-MS-based methods have been developed for quantifying this compound in cells. researchgate.netscilit.com For example, an HPLC-APCI-MS method was developed for the quantitative determination of this compound in cultured Caco-2 cells, utilizing liquid extraction and detection of the dehydrated fragment ion. researchgate.net

Application in Biological Samples and Research Findings

Serum: this compound is quantified in serum to assess its absorption and as a biomarker of cholesterol absorption efficiency, often expressed as a ratio to cholesterol. nih.gov Highly sensitive LC-ESI-MS/MS methods have been developed for analyzing serum sterol profiles, including this compound, from small volumes of blood samples. nih.govresearchgate.net These methods can simultaneously identify and quantify various sterols and stanols. nih.govresearchgate.net Studies have shown that serum this compound levels can be associated with certain conditions, although direct research findings on this compound concentrations in specific disease states within the scope of this section are limited in the provided results.

Liver: this compound concentrations in liver tissue can be measured to understand its distribution and metabolism. GC-based methods have been used to measure this compound in liver samples. nih.gov Research has shown that hepatic this compound concentrations can increase upon consumption. plos.org Studies in obese patients with and without non-alcoholic fatty liver disease (NAFLD) measured this compound in liver samples by GLC, presenting concentrations as ratios to cholesterol. nih.gov Liver this compound ratios to cholesterol were found to be higher in those with NAFLD compared to those with histologically normal liver. nih.gov Furthermore, liver this compound to cholesterol ratio correlated positively with histological steatosis and lobular inflammation in obese individuals with NAFLD. nih.gov

Bile: Analysis of this compound in bile provides insight into its biliary excretion. GLC has been used for the measurement of this compound in bile samples. nih.gov Similar to liver, this compound concentrations in bile are often presented as ratios to cholesterol. nih.gov Studies in obese patients found that biliary this compound ratio to cholesterol was higher in those with NAFLD than in those with normal liver. nih.gov

Feces: Fecal this compound quantification is used to assess intestinal excretion and can serve as a marker for fecal flow and recovery in sterol excretion studies. nih.gov GC and LC-MS/MS methods are applied for the analysis of this compound in fecal samples. acs.orgnih.govnih.govlipidmaps.orgresearchgate.net A simplified micro-method using GC has been developed for the quantification of fecal excretion of neutral and acidic sterols, utilizing this compound as a fecal flow and recovery marker. nih.gov This method demonstrated good intra-assay variability and correlation with methods using other fecal flow markers. nih.gov LC-MS/HRMS methods allow for robust and fast quantification of fecal sterols and stanols, offering potential for large-scale studies to find microbiome-related biomarkers. acs.orgnih.gov Analysis of fecal samples from healthy volunteers using LC-MS/HRMS revealed high interindividual variability of stanol fractions. acs.orgnih.gov

Cell Cultures: Cell culture models, such as Caco-2 cells, are used to study the cellular uptake and metabolism of this compound. researchgate.netscilit.com LC-MS based methods are employed for the quantitative determination of this compound in cultured cells. researchgate.netscilit.com A developed HPLC-APCI-MS method for Caco-2 cells showed good linearity, precision, and accuracy for this compound quantification, with absolute extraction recoveries around 99%. researchgate.net The lowest limit of quantitation (LLOQ) for this compound in this method was reported as 0.225 µM. researchgate.net

Below is a summary of some research findings related to this compound quantification in biological samples:

| Biological Sample | Analytical Method(s) Used | Key Research Finding(s) Related to this compound | Citation(s) |

| Serum | GLC, LC-ESI-MS/MS | Used to assess absorption and as a biomarker of cholesterol absorption efficiency. Highly sensitive methods available for profiling. | nih.govresearchgate.netnih.gov |

| Liver | GLC | Hepatic this compound concentrations can increase upon consumption. Higher liver this compound/cholesterol ratio in NAFLD; positively correlated with steatosis and inflammation. | nih.govplos.org |

| Bile | GLC | Higher biliary this compound/cholesterol ratio in NAFLD. | nih.gov |

| Feces | GC, LC-MS/MS, LC-MS/HRMS | Used to assess intestinal excretion and as a fecal flow marker. High interindividual variability observed in stanol fractions. | acs.orgnih.govnih.govlipidmaps.orgresearchgate.net |

| Cell Cultures | HPLC-APCI-MS | Methods developed for quantifying cellular uptake. Good recovery, linearity, precision, and accuracy demonstrated. | researchgate.netscilit.com |

Table: Summary of Analytical Methods and Findings for this compound in Biological Samples

Clinical and Pre Clinical Research of Sitostanol

Cardiovascular Health and Dyslipidemia

Sitostanol, a saturated form of sitosterol (B1666911), is a phytostanol found in various plant sources. It is known for its ability to inhibit the absorption of dietary cholesterol in the intestine wikipedia.orgthegoodscentscompany.com. This mechanism is believed to contribute to its cholesterol-lowering effects.

Clinical Trials in Hypercholesterolemia

Clinical trials have investigated the efficacy of this compound in individuals with elevated cholesterol levels. These studies often involve the incorporation of this compound into food products like margarines.

Efficacy in Reducing Total and LDL-Cholesterol

Numerous clinical trials have demonstrated the effectiveness of this compound in reducing levels of total cholesterol and low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol. Plant stanol esters, including this compound, have been shown to reduce LDL-C rxlist.comnih.gov. Studies have indicated that plant stanol esters can reduce LDL-C by 7-12% and total cholesterol by 4-7% thegoodscentscompany.com. Specifically, this compound has been reported to reduce LDL-C by an average of 9% csic.es. In one study, margarine containing this compound ester reduced LDL-C by 10.2% and total cholesterol by 6.8% over one year in subjects with mild hypercholesterolemia ccjm.orgnih.govresearchgate.net. Another meta-analysis of 41 trials showed that consuming 2 g/d of stanols or sterols decreased LDL-C by 10% frontiersin.org.

Here is a summary of reported cholesterol reductions from various studies:

| Study Type/Population | This compound Form/Delivery | Reported LDL-C Reduction (%) | Reported Total Cholesterol Reduction (%) | Citation |

| General Hypercholesterolemia | Plant stanol esters | 7-12 | 4-7 | thegoodscentscompany.com |

| General Hypercholesterolemia | This compound (average) | 9 | Not specified | csic.es |

| Mild Hypercholesterolemia | This compound ester margarine (1.8 or 2.6 g/day ) | 14.1 | 10.2 | nih.govresearchgate.net |

| Mild Hypercholesterolemia | Plant sterols/stanols (2 g/d) | 10 | Not specified | frontiersin.org |

| Mild Hypercholesterolemia | This compound ester margarine (3 g/d) | 14 | 10 | ccjm.org |

| Hyperlipidemic men | This compound-containing phytosterol mixture | 24.4 (with prudent diet) | Not specified (overall effect of diet not significant) | nih.gov |

| Postmenopausal women with previous MI | This compound ester margarine (3 g/d) | 20 | 13 | ahajournals.orgnih.gov |

| Children with severe FH | This compound (1.5-6 g/day ) | 29-33 | 11-14 | nih.govmdpi.com |

Response Variability among Individuals

Research indicates that the cholesterol-lowering effect of this compound can vary among individuals thegoodscentscompany.comaafp.orgahajournals.org. This variability in response has been observed in clinical trials thegoodscentscompany.comaafp.org. Factors such as genetic variations, including apolipoprotein E (apo E) phenotype, may contribute to this individual variability in the lipidemic response to dietary modifications, including the use of phytosterols (B1254722) and stanols escholarship.orgpan.olsztyn.pl. Some individuals may exhibit a less pronounced response to this compound therapy aafp.orgwebmd.com.

Efficacy in Familial Hypercholesterolemia

This compound has shown efficacy in reducing cholesterol levels in individuals with familial hypercholesterolemia (FH), an inherited condition characterized by very high LDL-C levels thegoodscentscompany.comrxlist.comaafp.orgwebmd.com. Studies in children and adults with FH have indicated that this compound can reduce total cholesterol by 11% to 14% and LDL-C by 15% to 33%, particularly when used in conjunction with statins rxlist.comwebmd.com. In children with severe FH, this compound significantly reduced elevated LDL cholesterol levels nih.gov. One study in children with FH showed that this compound ester margarine reduced total cholesterol, IDL, and LDL by 11%, 26%, and 15%, respectively mdpi.com.

Combined Therapy with Statins

Combining this compound with statin therapy has been explored as a strategy to achieve further reductions in LDL-C. Studies have shown that this compound can provide additive LDL-C lowering effects when combined with statins thegoodscentscompany.comaafp.org. In patients already taking statins, this compound ester margarine provided additional LDL-C lowering ccjm.orgcsic.es. For instance, combined with simvastatin, this compound reduced total cholesterol by an additional 11% and LDL cholesterol by an additional 16% in postmenopausal women with previous myocardial infarction ahajournals.orgnih.gov.

Impact on Atherogenesis and Endothelial Function

Beyond its effects on lipid levels, the potential impact of this compound on the development of atherosclerosis (atherogenesis) and the function of the endothelium (the inner lining of blood vessels) has been investigated. Plant sterols and stanols, including this compound, are thought to have potential anti-atherogenic effects rxlist.comresearchgate.net. Endothelial dysfunction is an early step in the development of atherosclerosis nih.govsantannapisa.itfrontiersin.org. While some research suggests that lowering LDL-C with statins can improve endothelial function, the direct effect of plant sterols/stanols on endothelial function is less clear nih.gov. One study in subjects with type 1 diabetes found that while plant stanol esters reduced total and LDL cholesterol, they did not affect endothelial function as measured by brachial artery diameter and flow-mediated dilatation nih.gov. However, other research suggests that plant sterols/stanols may improve endothelial function wikipedia.org. The relationship between this compound, cholesterol metabolism, and markers of atherosclerosis and endothelial function remains an area of ongoing research.

Role in Metabolic Syndrome and NAFLD

Research has explored the association between this compound and non-alcoholic fatty liver disease (NAFLD), a condition closely linked to metabolic syndrome. Studies in obese individuals have investigated the relationship between serum, liver, and bile concentrations of plant sterols and this compound with the presence of NAFLD. One study found that liver and bile this compound ratios to cholesterol were higher in individuals with NAFLD compared to those with histologically normal livers. nih.govnih.govportlandpress.com Furthermore, liver this compound to cholesterol ratio showed a positive correlation with histological steatosis and lobular inflammation. nih.govnih.govportlandpress.com In contrast, liver sitosterol to cholesterol ratio correlated negatively with steatosis and lobular inflammation in the same study. nih.govnih.gov

While the exact mechanisms by which altered this compound metabolism influences NAFLD require further clarification through experimental studies, these findings suggest a potential link between increased hepatic this compound accumulation and liver steatosis and inflammation in obese individuals with NAFLD. nih.gov